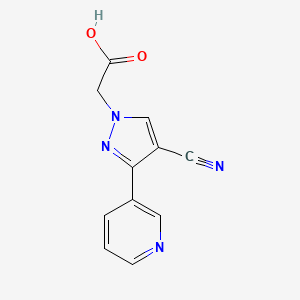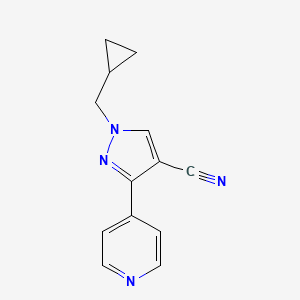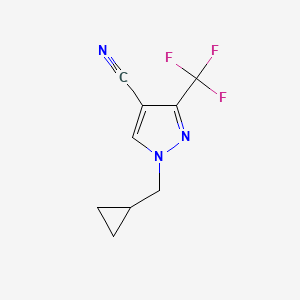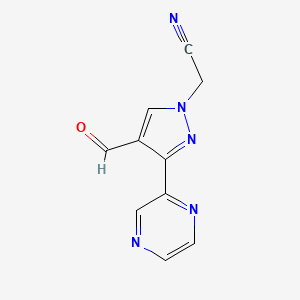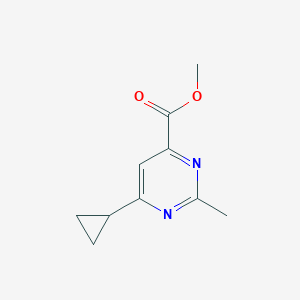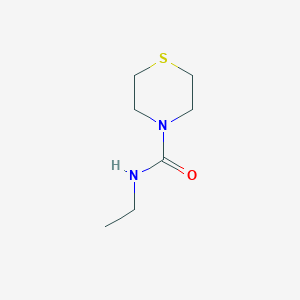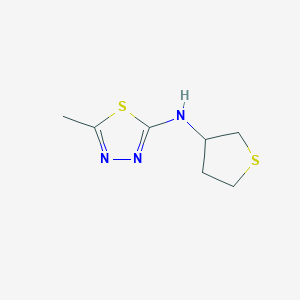
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile
Übersicht
Beschreibung
“1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, another type of heterocyclic compound. The compound also contains a fluoroethyl group and a carbonitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyridine rings, the introduction of the fluoroethyl group, and the formation of the carbonitrile group. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, the fluoroethyl group, and the carbonitrile group. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the pyrazole and pyridine rings, the fluoroethyl group, and the carbonitrile group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluoroethyl group could potentially increase its lipophilicity, while the presence of the pyrazole and pyridine rings could potentially influence its acidity or basicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The synthesis of pyrazole and pyridine derivatives, including those similar to 1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazole-4-carbonitrile, involves multi-component reactions and can be facilitated by techniques such as microwave irradiation. For instance, El-Borai et al. (2012) reported an efficient one-pot synthesis of pyrazolo[3,4-b]pyridine derivatives, showcasing the compound's versatility in chemical synthesis El-Borai, H. F. Rizk, M. F. Abd‐Aal, & I. Y. El-Deeb, 2012. Similarly, Ali et al. (2016) demonstrated facile synthetic approaches for new series of pyrazole-4-carbonitrile derivatives, highlighting the compound's reactivity and potential for generating a wide array of derivatives K. A. Ali, E. Ragab, Heba S. Abdelghafar, & A. Farag, 2016.
Structural Analysis and Mechanistic Insights
The crystal structure and reaction mechanisms of pyrazole derivatives have been a subject of interest in understanding their chemical behavior and potential for further functionalization. For example, Liu et al. (2013) investigated the crystal structure and proposed reaction mechanisms for certain pyrazole derivatives, providing valuable insights into their chemical properties Chuanxiang Liu, Yong Chen, Yingxin Sun, & Fan-hong Wu, 2013.
Potential Applications
The derivatives of this compound have shown promise in various applications, including as inhibitors and in material science. For instance, compounds with similar structures have been evaluated for their potential as corrosion inhibitors, demonstrating the compound's applicability beyond pharmaceuticals A. Dandia, S. Gupta, Priyanka Singh, & M. Quraishi, 2013.
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. For example, if it is a volatile compound, it could potentially pose inhalation risks. Additionally, the presence of the fluoroethyl group could potentially make it a fluorinated organic compound, which could have environmental implications .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-fluoroethyl)-3-pyridin-3-ylpyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN4/c12-3-5-16-8-10(6-13)11(15-16)9-2-1-4-14-7-9/h1-2,4,7-8H,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMFKHUNYLYTFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C=C2C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




